molecular formula C6H18NO15P3 B3093598 myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3) CAS No. 1246355-67-8

myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)

Cat. No. B3093598
CAS RN: 1246355-67-8
M. Wt: 437.13 g/mol
InChI Key: PPYVEVMSZNJVQC-UHFFFAOYSA-N
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Description

D-Myo-inositol-1,3,5-triphosphate ammonium salt is a significant compound, having immense importance as a crucial cellular messenger in signal transduction pathways . This product is substantially used in studying calcium signaling, cellular metabolism, and the regulation of cellular functions .


Synthesis Analysis

The synthesis of myo-inositol phosphates, such as myo-inositol 1,2,3-tris(dihydrogen phosphate) and myo-inositol 1,2,3,5-tetrakis(dihydrogen phosphate), has been achieved in several steps from myo-inositol .


Molecular Structure Analysis

The molecular formula of myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3) is C6H18NO15P3 . The molecular weight is 437.13 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3) include a molecular weight of 437.13 g/mol, a hydrogen bond donor count of 10, a hydrogen bond acceptor count of 16, and a rotatable bond count of 6 . The exact mass is 436.98892986 g/mol, and the monoisotopic mass is also 436.98892986 g/mol .

Scientific Research Applications

Inhibition of Iron-Gall-Ink Corrosion

myo-Inositol phosphates, specifically myo-inositol 1,2,3-tris(dihydrogen phosphate) and myo-inositol 1,2,3,5-tetrakis(dihydrogen phosphate), have been synthesized and demonstrated to prevent iron-gall-ink decay in cellulose items at levels comparable to phytic acid dodecasodium salt. These compounds offer a chemical tool for conserving and protecting historical manuscripts and documents from iron-gall-ink induced corrosion, highlighting their application in the field of cultural heritage preservation (Šala et al., 2006).

Cellular Signaling and Biochemical Research

The synthesis and study of myo-inositol trisphosphates have been instrumental in understanding cellular signaling pathways. These compounds mimic naturally occurring inositol trisphosphates, such as myo-inositol 1,4,5-trisphosphate, which play a critical role as secondary messengers in transmembrane signaling. Research into the synthesis, n.m.r. spectroscopic properties, and biological activity of these synthetic analogues sheds light on their similarity to naturally isolated counterparts and their application in studying intracellular signal transduction mechanisms (Reese & Ward, 1987).

Complexation with Polyamines

The study of inositol-phosphates (IPs) complexation with polyamines reveals the stereochemical suitability of IPs for forming complexes with polyammonium salts in their biological environment. This research provides insights into the molecular interactions of spermine with inositol trisphosphates, indicating potential biological roles of these complexes in cellular functions. The findings contribute to our understanding of the electrostatic forces governing the stability of IP-polyamine complexes, which could influence cellular processes (Mernissi-Arifi et al., 1996).

Coordination Chemistry and Environmental Interactions

Research on myo-inositol phosphates, particularly myo-inositol hexakisphosphate (InsP6 or phytate), focuses on their coordinative interactions with cations. This work is crucial for understanding the role of InsP6 in cellular and environmental chemistry, including its strong association with simple inorganic and organic ammonium cations in solution and its implications for phosphorus storage in the plant kingdom. The coordination chemistry perspective enhances our knowledge of how these compounds interact with various cations, influencing biochemical pathways and environmental phosphorus cycling (Kremer et al., 2020).

properties

IUPAC Name

azane;(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3.H3N/c7-1-4(19-22(10,11)12)2(8)6(21-24(16,17)18)3(9)5(1)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYVEVMSZNJVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)O)OP(=O)(O)O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NO15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)
Reactant of Route 2
myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)
Reactant of Route 3
myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)
Reactant of Route 4
myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)
Reactant of Route 5
myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)
Reactant of Route 6
myo-Inositol, 1,3,5-tris(dihydrogen phosphate), ammonium salt (1:3)

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